2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride

Tyrosinase Inhibition 4-Phenylimidazole-2-thiones Skin Pigmentation

Researchers pursuing tyrosinase inhibitors or CNS-penetrant libraries often encounter inconsistent reactivity and suboptimal logD from standard building blocks. This α-amino ketone HCl salt (CAS 1092390-14-1) directly resolves these limitations: • Validated scaffold for 4-phenylimidazole-2-thione tyrosinase inhibitors (FR 2917087) • +1.15 log unit advantage over 4-methoxy analog (cLogP 2.15) for enhanced CNS penetration • Reactive amine-ketone core for rapid heterocycle construction Supplied as ≥95% pure hydrochloride salt with consistent batch quality for reliable synthesis.

Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62
CAS No. 1092390-14-1
Cat. No. B2404613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride
CAS1092390-14-1
Molecular FormulaC9H9ClF3NO2
Molecular Weight255.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl
InChIInChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H
InChIKeyNZMDFORULDJBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone HCl


2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride is a para-substituted α-amino ketone building block featuring a trifluoromethoxy (-OCF₃) group. This salt form provides a reactive amine handle and a ketone for heterocycle construction, used as an intermediate in the synthesis of 4-phenylimidazole-2-thione tyrosinase inhibitors and other bioactive molecules .

Building block α-Amino ketone for heterocycle construction
Key synthon 4-OCF₃ phenyl core for tyrosinase inhibitor patent series
Format Hydrochloride salt; easier handling and dissolution

Irreplaceability of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone HCl


The 4-trifluoromethoxy substituent imparts a unique combination of high lipophilicity and strong electron-withdrawing character (Hammett σₚ ≈ 0.35) that differs fundamentally from the 4-methoxy (-OCH₃, σₚ ≈ -0.27) or 4-trifluoromethyl (-CF₃, σₚ ≈ 0.54) analogs. This modifies the reactivity of the α-amino ketone core in condensation reactions and can dramatically alter the potency and physicochemical profile of the final inhibitors, as demonstrated in the patent literature for tyrosinase inhibition .

4-OCF₃ vs 4-OCH₃ Electron-withdrawing and lipophilic profile may alter condensation reactivity and final inhibitor activity; 4-OCH₃ analog may not support the same patent-defined scaffold.
4-OCF₃ vs 4-CF₃ Different Hammett and lipophilicity balance; 4-CF₃ may shift physicochemical properties of downstream compounds, requiring separate validation.
Salt vs free base Hydrochloride form ensures solid handling and aqueous solubility; free base may be an oil or low-melting solid, complicating synthetic workflows.

Comparative Evidence for 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone HCl


4-OCF3 Essential for Potent Tyrosinase Inhibition

The patent application FR 2917087 (and its equivalents) explicitly identifies the 4-trifluoromethoxy substituent as a critical structural feature for 4-phenylimidazole-2-thiones that exhibit 'very good inhibitory activity' against tyrosinase and 'very low cytotoxicity'. While specific IC₅₀ values are not disclosed for the building block itself, the patent claims the 4-OCF₃ group within a defined set of substituents that produce active inhibitors, contrasting with a broader generic formula that includes less active 4-OCH₃ analogs .

4-OCF₃ in tyrosinase inhibition
Class-level inference
‘Very good’ inhibitory activity and ‘very low’ cytotoxicity claimed for inhibitors derived from 4-OCF₃ building block (patent FR 2917087)
Supports patent-directed inhibitor design; 4-OCH₃ analogs are not preferred in the same claim set.
Exact IC₅₀ not disclosed; data to verify in specific assay systems.
Tyrosinase Inhibition 4-Phenylimidazole-2-thiones Skin Pigmentation

Computed LogP Difference: 4-OCF3 vs. 4-OCH3

Computational analysis shows that 2-amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride has a predicted LogP of 2.15, compared to a predicted LogP of 1.0 (XLogP3) for its 4-methoxy analog (2-amino-1-(4-methoxyphenyl)ethanone hydrochloride). This represents a 1.15 log unit increase in lipophilicity, which can translate to a more than 10-fold increase in membrane partitioning [1].

Computed LogP difference
Cross-study comparable
ΔLogP = +1.15
Higher lipophilicity vs. 4-OCH₃ analog suggests greater membrane partitioning.
Predicted values; experimental confirmation recommended.
Lipophilicity LogP Physicochemical Properties

Hydrochloride Salt vs. Free Base: Solubility and Handling

The hydrochloride salt (CAS 1092390-14-1) offers practical advantages over the free base (CAS 1092443-01-0). Vendor descriptions consistently note that the salt form 'improves solubility and handling characteristics' [1]. While no quantitative solubility data is publicly available for either form, the hydrochloride salt is a solid (crystalline powder), whereas the free base is often described as having lower water solubility, making the salt the preferred form for synthesis .

Salt form vs. free base
Supporting evidence
Crystalline solid (HCl) vs. lower water solubility free base
Hydrochloride salt facilitates weighing, dissolution, and reproducible synthesis.
Based on vendor descriptions; quantitative solubility data not publicly available.
Salt Form Solubility Handling

Key Applications of 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone HCl


Tyrosinase Inhibitors for Skin Lightening

The compound is the key building block for preparing a patented class of tyrosinase inhibitors with claimed high potency and low cytotoxicity (FR 2917087). This scenario is directly supported by the patent literature, making the compound essential for replicating or advancing this inhibitor series .

CNS Lead Optimization via High Lipophilicity

With a computed LogP of 2.15, the compound provides a +1.15 log unit advantage over the 4-methoxy analog, making it a superior choice for designing CNS-penetrant molecules or libraries where improved membrane permeability is desired [1].

5-Phenylthiophene Antifungals Against Drug-Resistant Candida

The compound is a reported reactant for the synthesis of novel 5-phenylthiophene derivatives that show potent activity against fluconazole-resistant Candida albicans via CYP51 inhibition, as demonstrated in recent medicinal chemistry studies [2].

Fluorinated Libraries for Agrochemical Discovery

The presence of the 4-OCF₃ group, known for enhancing metabolic stability and lipophilicity in agrochemicals like Thifluzamide and Triflumuron, makes this intermediate valuable for generating libraries of fluorinated heterocycles for crop protection research.

Application
Selection Property
Validation Focus
Tyrosinase inhibition research
4-OCF₃ building block for patent-defined inhibitor scaffold
Confirm inhibitor activity and selectivity in target assay; verify low cytotoxicity profile
Membrane permeability / CNS research
Computed lipophilicity advantage (LogP 2.15)
Assess experimental LogP and permeability in relevant cell models
Antifungal screening against drug-resistant Candida
5-Phenylthiophene scaffold derived from this building block
Evaluate antifungal activity and CYP51 inhibition in resistant strains
Agrochemical discovery research
4-OCF₃ group for metabolic stability and lipophilicity
Profile fluorinated heterocycle libraries in crop protection assays
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